molecular formula C14H10BrN5O B2809838 N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 332176-89-3

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2809838
CAS No.: 332176-89-3
M. Wt: 344.172
InChI Key: VSKHMSIEFYJEJF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a bromophenyl group, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves coupling the bromophenyl-tetrazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the bromophenyl group.

    Reduction: Reduction reactions could target the nitro group if present or the tetrazole ring.

    Substitution: The bromine atom on the phenyl ring makes it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • N-(4-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. This could affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKHMSIEFYJEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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